1-(4-氧甲基尿嘧啶)基

描述

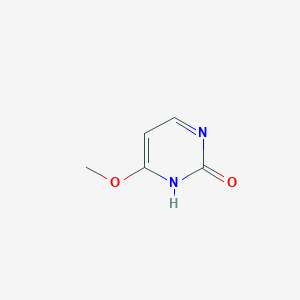

6-methoxypyrimidin-2(1h)-one, also known as 6-methoxypyrimidin-2(1h)-one, is a useful research compound. Its molecular formula is C5H6N2O2 and its molecular weight is 126.11 g/mol. The purity is usually 95%.

The exact mass of the compound 4-O-Methyluracil-1-yl is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98681. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-methoxypyrimidin-2(1h)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methoxypyrimidin-2(1h)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

核苷酸合成与代谢

1-(4-氧甲基尿嘧啶)基在核苷酸的合成和代谢中起着重要作用。它参与尿苷一磷酸(UMP)的形成,UMP是RNA的基本组成部分。 该化合物可以参与将核苷酸转化为活性形式的代谢途径,例如三磷酸,这是RNA合成和功能所必需的 .

化疗药物设计

1-(4-氧甲基尿嘧啶)基的衍生物已被探索为胸腺嘧啶合成酶(TYMS)的潜在抑制剂,TYMS是DNA合成中的关键酶。抑制TYMS会导致胸腺嘧啶三磷酸(dTTP)的枯竭,从而导致DNA损伤和细胞死亡,这是癌细胞的预期结果。 这种机制是化疗药物设计的依据 .

抗病毒研究

1-(4-氧甲基尿嘧啶)基与核碱基尿嘧啶的结构相似性使其能够在病毒复制过程中充当模拟物或抑制剂。 它可以被整合到合成类似物中,这些类似物抑制病毒复制途径中的关键阶段,显示出对HIV,乙型和丙型肝炎病毒以及疱疹病毒等病毒的有效性 .

农业化学发展

在农业领域,1-(4-氧甲基尿嘧啶)基衍生物已被用于开发除草剂和杀虫剂。 这些化合物可以干扰杂草和害虫的生长发育,提供化学手段来保护农作物并提高农业生产力 .

分子生物学与遗传学

该化合物在分子生物学中用作理解遗传机制的工具。 它可以被整合到实验性RNA链中,以研究碱基配对、突变和RNA-蛋白质相互作用,这些对于基因表达和调控至关重要 .

生物信息学与计算化学

计算机模拟研究利用1-(4-氧甲基尿嘧啶)基来模拟与酶和其他生物分子的相互作用。 计算分析有助于预测该化合物在生物系统中的结合亲和力和稳定性,从而帮助设计新的药物和治疗剂 .

癌症预后

研究表明,某些类型的癌症表现出高水平的TYMS表达。 1-(4-氧甲基尿嘧啶)基的衍生物可用于研究TYMS在癌症患者中的预后意义,这可能导致基于TYMS水平的个性化治疗策略 .

神经科学研究

人们对尿嘧啶衍生物在神经科学中的作用越来越感兴趣。 研究表明,这些化合物可能会影响神经化学途径,并且可能与开发治疗神经退行性疾病或认知障碍的药物相关 .

作用机制

Target of Action

The primary target of 4-O-Methyluracil-1-yl is thymidylate synthase (TYMS) . TYMS is a crucial enzyme in nucleic acid metabolism, catalyzing a rate-limiting step in nucleotide synthesis . It plays a significant role in cell division and has emerged as a critical target in chemotherapy .

Mode of Action

4-O-Methyluracil-1-yl interacts with its target, TYMS, by binding to the active site of the enzyme . This interaction inhibits the enzyme’s activity, thereby disrupting nucleotide synthesis and ultimately affecting cell division . The compound’s mode of action is similar to that of 5-Fluorouracil, a widely used anticancer drug .

Biochemical Pathways

The action of 4-O-Methyluracil-1-yl primarily affects the nucleotide synthesis pathway . By inhibiting TYMS, the compound disrupts the synthesis of thymidine monophosphate (dTMP), a critical component of DNA. This disruption can lead to a decrease in DNA replication and cell division, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Similar compounds have been shown to be rapidly absorbed and primarily excreted via renal routes .

Result of Action

The inhibition of TYMS by 4-O-Methyluracil-1-yl leads to a decrease in DNA replication and cell division . This effect is particularly pronounced in rapidly dividing cells, such as cancer cells, leading to their death . Therefore, 4-O-Methyluracil-1-yl has potential as a cytotoxic agent, particularly for the treatment of cancers .

生化分析

Biochemical Properties

4-O-Methyluracil-1-yl plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have a high affinity for thymidylate synthase, an enzyme that catalyzes a rate-limiting step in nucleotide synthesis .

Cellular Effects

The effects of 4-O-Methyluracil-1-yl on various types of cells and cellular processes are profound. It influences cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been found to dramatically inhibit the proliferation and colonization potential of breast cancer cells in vitro .

Molecular Mechanism

At the molecular level, 4-O-Methyluracil-1-yl exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it binds to thymidylate synthase, inhibiting its function and thus affecting nucleotide synthesis .

属性

IUPAC Name |

6-methoxy-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-9-4-2-3-6-5(8)7-4/h2-3H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYYQDFZPGAAQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158357 | |

| Record name | 4-O-Methyluracil-1-yl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133762-82-0, 18002-25-0 | |

| Record name | 4-O-Methyluracil-1-yl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133762820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC98681 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-O-Methyluracil-1-yl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

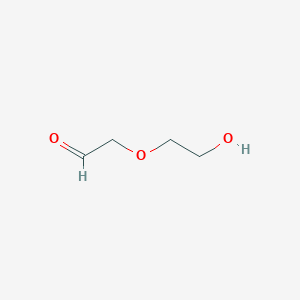

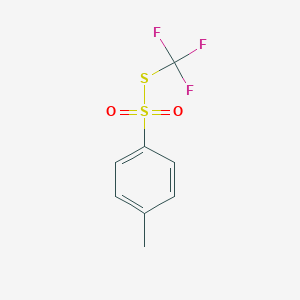

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid hydrazide](/img/structure/B99138.png)

![[(4bS,7S,8aR)-7-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B99140.png)

![N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride](/img/structure/B99149.png)